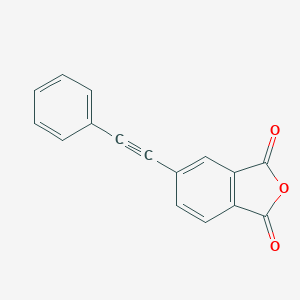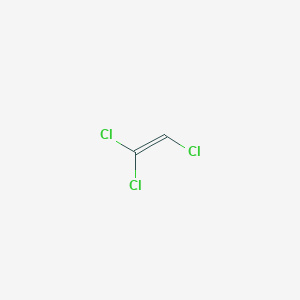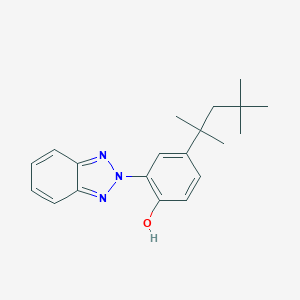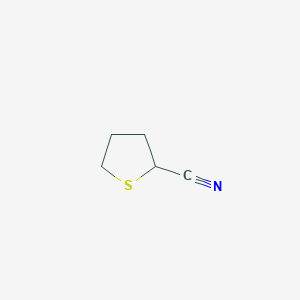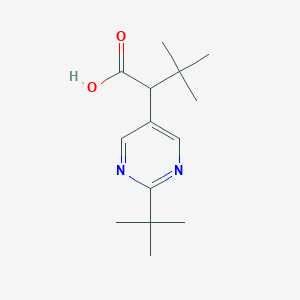
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications as a drug candidate. The compound's unique chemical structure and properties make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is not fully understood. However, studies have shown that the compound acts as an inhibitor of various enzymes and proteins involved in disease pathways. The compound's ability to target specific enzymes and proteins makes it a promising candidate for drug development.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid are still under investigation. However, studies have shown that the compound has anti-inflammatory and anti-cancer properties. The compound's ability to target specific enzymes and proteins involved in disease pathways may lead to fewer side effects than traditional drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments include its unique chemical structure and properties, its potential as a drug candidate, and its ability to target specific enzymes and proteins involved in disease pathways. However, the limitations of using this compound in lab experiments include its complex synthesis method, its limited availability, and the need for further research to fully understand its mechanism of action.
Orientations Futures
The future directions for research on 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid include the investigation of its potential as a drug candidate for the treatment of various diseases, the optimization of its synthesis method, and the identification of its mechanism of action. Additionally, further research is needed to investigate the compound's potential side effects and toxicity. The development of new analogs and derivatives of the compound may also lead to the discovery of new drug candidates with improved properties.
Conclusion:
In conclusion, 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a promising chemical compound that has gained significant attention in scientific research due to its potential applications as a drug candidate. The compound's unique chemical structure and properties make it an attractive candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and potential side effects. The development of new analogs and derivatives of the compound may also lead to the discovery of new drug candidates with improved properties.
Méthodes De Synthèse
The synthesis of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a multistep process that involves the use of various chemical reagents and catalysts. The synthesis starts with the reaction of tert-butylacetic acid with 2-chloro-5-iodopyrimidine, followed by the addition of lithium diisopropylamide and 3,3-dimethylbutyraldehyde. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
The potential applications of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in scientific research are vast. The compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound's unique chemical structure and properties make it an attractive candidate for drug development.
Propriétés
Numéro CAS |
122936-20-3 |
|---|---|
Nom du produit |
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
2-(2-tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)10(11(17)18)9-7-15-12(16-8-9)14(4,5)6/h7-8,10H,1-6H3,(H,17,18) |
Clé InChI |
VBDKINMDYLMHPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Synonymes |
5-Pyrimidineacetic acid, -alpha-,2-bis(1,1-dimethylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



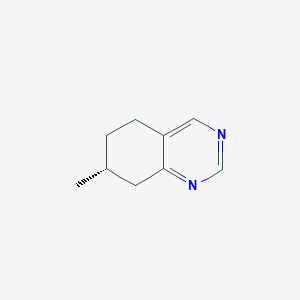
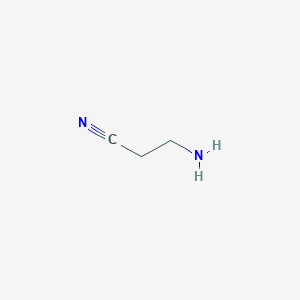
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
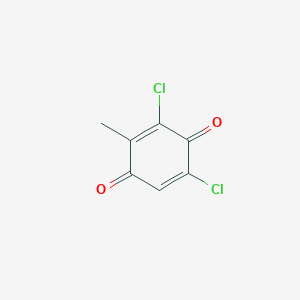
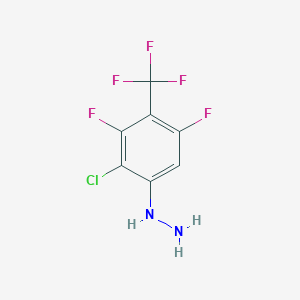
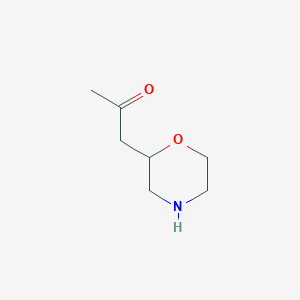

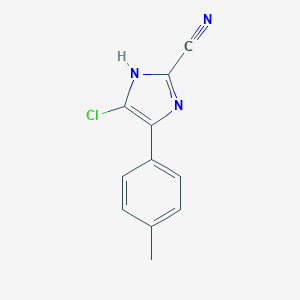
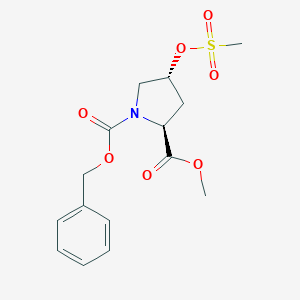
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
